(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
CAS No.: 1354487-00-5
Cat. No.: VC3408833
Molecular Formula: C19H25NO7
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid - 1354487-00-5](/images/structure/VC3408833.png)
Specification
CAS No. | 1354487-00-5 |
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Molecular Formula | C19H25NO7 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | (2S,4S)-4-(4-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C19H25NO7/c1-5-25-17(23)12-6-8-13(9-7-12)26-14-10-15(16(21)22)20(11-14)18(24)27-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 |
Standard InChI Key | YGQDXBQWPWLMNL-GJZGRUSLSA-N |
Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and various functional groups that contribute to its chemical properties and biological activities.
Molecular Formula and Weight
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Molecular Formula: C19H25NO7
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Molecular Weight: 379.4 g/mol
Structural Representation
The compound's structure can be represented in multiple formats, including:
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SMILES: CCOC(=O)c1ccccc1OC1CC(C(=O)O)N(C(=O)OC(C)(C)C)C1
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InChI: InChI=1S/C19H25NO7/c1-5-25-17(23)13-8-6-7-9-15(13)26-12-10-14(16(21)22)20(11-12)18(24)27-19(2,3)4/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,22)/t12-,14-/m0/s1
Synthesis of the Compound
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves several steps:
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Formation of the Pyrrolidine Ring: This is often achieved through cyclization reactions involving appropriate precursors.
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Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is added to protect the amine functionality during subsequent reactions.
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Esterification: The ethoxycarbonyl group is introduced through esterification reactions.
These steps may involve various reagents and conditions tailored to achieve high yields and purity.
Biological Activity and Applications
The compound has garnered interest due to its potential pharmacological properties. Similar compounds have shown activity in various biological systems, primarily due to their ability to interact with specific receptors or enzymes.
Mechanism of Action
Research indicates that modifications at the pyrrolidine ring can significantly affect binding affinity and selectivity towards biological targets. The presence of the ethoxycarbonyl group may enhance solubility and bioavailability.
Potential Applications
This compound may find applications in:
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Medicinal Chemistry: As a lead compound for drug development.
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Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
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